molecular formula C16H25N3O3S B2452205 4-(ethylsulfonamidomethyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide CAS No. 1207007-50-8

4-(ethylsulfonamidomethyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

Cat. No.: B2452205
CAS No.: 1207007-50-8
M. Wt: 339.45
InChI Key: ROVNRDUCQOCXRG-UHFFFAOYSA-N
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Description

4-(ethylsulfonamidomethyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring substituted with an ethylsulfonamidomethyl group and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonamidomethyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Cyclohexanecarboxamide Core: The cyclohexanecarboxamide core can be synthesized through the reaction of cyclohexanecarboxylic acid with an amine under dehydrating conditions.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the amide nitrogen with a pyridin-3-ylmethyl halide in the presence of a base.

    Attachment of the Ethylsulfonamidomethyl Group: The final step is the sulfonamidation of the methyl group using ethylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonamidomethyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridin-3-ylmethyl derivatives.

Scientific Research Applications

4-(ethylsulfonamidomethyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(ethylsulfonamidomethyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonamidomethyl group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, while the pyridin-3-ylmethyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonamidomethyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
  • 4-(ethylsulfonamidomethyl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
  • 4-(ethylsulfonamidomethyl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide

Uniqueness

4-(ethylsulfonamidomethyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards certain biological targets. This structural feature can result in distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-[(ethylsulfonylamino)methyl]-N-(pyridin-3-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-2-23(21,22)19-12-13-5-7-15(8-6-13)16(20)18-11-14-4-3-9-17-10-14/h3-4,9-10,13,15,19H,2,5-8,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVNRDUCQOCXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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